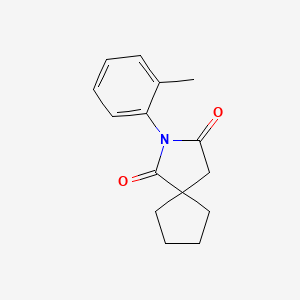![molecular formula C7H11N2OP B12797687 [Methyl(phenyl)phosphoryl]hydrazine CAS No. 6779-71-1](/img/structure/B12797687.png)
[Methyl(phenyl)phosphoryl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl(phenyl)phosphoryl]hydrazine is an organophosphorus compound with the molecular formula C7H11N2OP. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to a hydrazine moiety, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)phosphoryl]hydrazine typically involves the reaction of phenylphosphonic dichloride with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + \text{CH}_3\text{NHNH}_2 \rightarrow \text{PhP(O)(NHNHCH}_3\text{)} + 2\text{HCl} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
[Methyl(phenyl)phosphoryl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: The phosphoryl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphoryl compounds.
Wissenschaftliche Forschungsanwendungen
[Methyl(phenyl)phosphoryl]hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [Methyl(phenyl)phosphoryl]hydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenylhydrazine: Similar structure but lacks the phosphoryl group.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety but lacks the methyl and phosphoryl groups.
Methylhydrazine: Contains a methyl group attached to a hydrazine moiety but lacks the phenyl and phosphoryl groups.
Uniqueness
[Methyl(phenyl)phosphoryl]hydrazine is unique due to the presence of both a phosphoryl group and a hydrazine moiety in its structure. This combination imparts distinct reactivity and functionality, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6779-71-1 |
|---|---|
Molekularformel |
C7H11N2OP |
Molekulargewicht |
170.15 g/mol |
IUPAC-Name |
[methyl(phenyl)phosphoryl]hydrazine |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
QKLBGPAESFMKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C1=CC=CC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


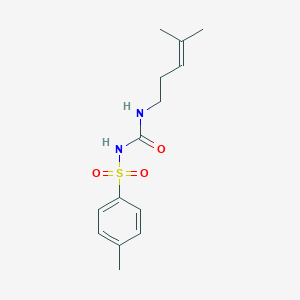
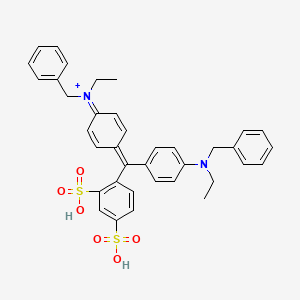


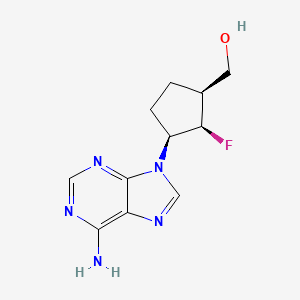


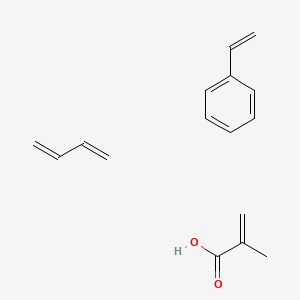
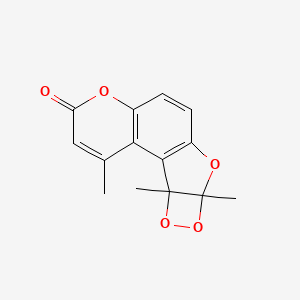
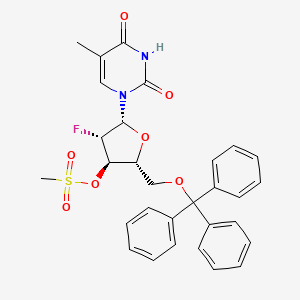
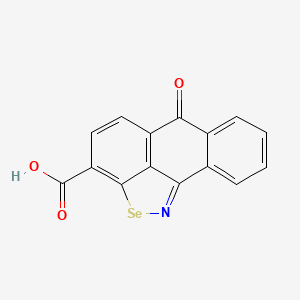
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
